molecular formula C19H20N4O3S B3752067 1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3752067
M. Wt: 384.5 g/mol
InChI Key: FAVXUZRMCDZDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 5-(4-propoxyphenyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-12-26-16-8-4-13(5-9-16)17-22-23-19(27-17)21-18(24)20-14-6-10-15(25-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVXUZRMCDZDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.